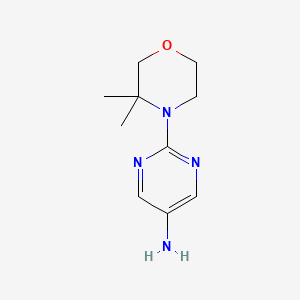

N-(4-methoxynaphthalen-1-yl)-2,2-diphenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methoxynaphthalen-1-yl)-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C25H21NO2 and its molecular weight is 367.448. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

High-Performance Liquid Chromatography Applications

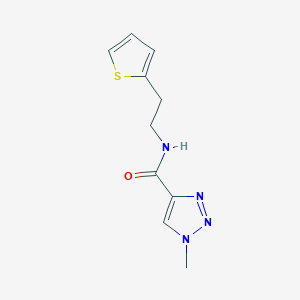

N-(4-methoxynaphthalen-1-yl)-2,2-diphenylacetamide and its derivatives have been utilized as fluorogenic labeling agents in high-performance liquid chromatography (HPLC). For instance, the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, closely related to the compound , has shown effectiveness as a fluorogenic labeling agent for HPLC of biologically important thiols like glutathione, cysteine, and others. This application facilitates the selective and rapid detection of these thiols, contributing significantly to the field of biochemical analysis (Gatti et al., 1990).

Catalytic Applications in Organic Synthesis

The compound and its structural analogs have shown potential in catalytic applications, particularly in oxidative coupling reactions. These reactions involve the regioselective cleavage of multiple C-H bonds, indicating that derivatives of this compound might play a role in facilitating such complex organic transformations. This application underscores the compound's relevance in synthetic chemistry, especially in the synthesis of condensed aromatic products with distinct fluorescence properties (Umeda et al., 2011).

Chemical Synthesis and Characterization

This compound and its derivatives have been synthesized and characterized for various applications. For instance, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, a derivative, was synthesized and fully characterized, highlighting the compound's relevance in chemical synthesis and analysis. The detailed characterization of such compounds facilitates their application in more complex chemical processes (Manolov et al., 2021).

Applications in Zeolite Catalysis

The compound's derivatives have found applications in zeolite-catalyzed reactions, such as the acylation of 2-methoxynaphthalene. This application is crucial in the production of specific aromatic compounds and showcases the compound's utility in enhancing selectivity and yield in catalytic processes involving zeolites (Andy et al., 2000).

Solid Base Catalyzed O-Methylation

The compound and its derivatives have been used in solid base catalyzed O-methylation of 2-naphthol, demonstrating its importance in the production of intermediates like 2-methoxynaphthalene. This application is particularly relevant in pharmaceutical synthesis, illustrating the compound's role in facilitating the manufacture of drugs like naproxen (Yadav & Salunke, 2013).

Mecanismo De Acción

Target of Action

A structurally similar compound, 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amine, has been reported to exhibit anticancer activities . This suggests that N-(4-methoxynaphthalen-1-yl)-2,2-diphenylacetamide might also interact with targets involved in cell proliferation and survival.

Mode of Action

The structurally similar compound mentioned above was found to inhibit tubulin polymerization . This could suggest that this compound might also interact with tubulin or related proteins, disrupting their normal function and leading to cell cycle arrest and apoptosis.

Biochemical Pathways

Disruption of these dynamics can lead to cell cycle arrest and apoptosis .

Result of Action

If it does inhibit tubulin polymerization like its structurally similar compound, it could lead to cell cycle arrest and apoptosis, potentially exhibiting anticancer activity .

Propiedades

IUPAC Name |

N-(4-methoxynaphthalen-1-yl)-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO2/c1-28-23-17-16-22(20-14-8-9-15-21(20)23)26-25(27)24(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-17,24H,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQBDJZYFRDJDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-bromophenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2827408.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2827412.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2827422.png)

![3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one hydrochloride](/img/structure/B2827425.png)